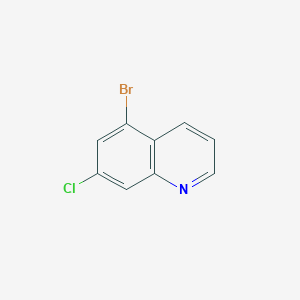
3-溴-8-氟-2-甲基喹啉
描述
3-Bromo-8-fluoro-2-methylquinoline is a useful research compound. Its molecular formula is C10H7BrFN and its molecular weight is 240.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-8-fluoro-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-8-fluoro-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究:抗癌特性
3-溴-8-氟-2-甲基喹啉在药物研究中显示出前景,特别是在抗癌药物的开发方面。 喹啉核是许多治疗剂中常见的结构,因为其具有生物活性 。溴和氟取代基的存在可以增强化合物与生物靶标相互作用的能力,从而有可能开发出新型抗癌剂。
材料科学:液晶成分
在材料科学中,该化合物可用于合成液晶。 氟化喹啉因其独特的结构和电子性质,在创建液晶显示器组件方面具有应用 。喹啉环上的特定取代基会影响所得材料的介晶行为。
化学合成:构建模块
该化合物是化学合成中用途广泛的构建模块。 其反应位点允许进行各种取代和转化,从而能够创建具有潜在应用于不同化学工业的多种衍生物 .
农业:杀虫剂开发
氟化喹啉,包括 3-溴-8-氟-2-甲基喹啉等衍生物,正在探索其在农业中作为杀虫剂的用途。 卤素原子的引入会导致具有增强杀虫活性的化合物 .
分析化学:色谱研究
在分析化学中,该化合物可用作色谱研究中的标准物质或试剂,以帮助识别或量化类似的有机化合物。 其独特的光谱特性使其适合此类应用 .
生命科学:酶抑制
生命科学研究已经调查了氟化喹啉作为酶抑制剂的用途。 这些化合物可以与酶的活性位点结合,调节其活性,这在疾病机制和药物开发的研究中至关重要 .
抗菌研究:抗菌剂
3-溴-8-氟-2-甲基喹啉的结构框架有利于抗菌活性。 对喹啉环的修饰可以导致新型抗菌剂的开发,解决抗生素耐药性日益增长的担忧 .
有机电子学:半导体
最后,在有机电子学领域,此类氟化喹啉可用于合成用于有机发光二极管 (OLED) 和其他电子设备的半导体材料。 氟和溴基团的吸电子性质可以改善所得材料的电子性能 .
作用机制
Target of Action
Quinoline compounds are generally known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of bromo, fluoro, and methyl groups in the quinoline structure may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .
Biochemical Pathways
Quinoline compounds are known to be involved in a variety of biochemical pathways, depending on their specific targets . The compound’s influence on these pathways can lead to downstream effects that contribute to its overall biological activity.
Pharmacokinetics
The compound’s molecular weight (24007) suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
The biological activity of quinoline compounds can result in various cellular effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-8-fluoro-2-methylquinoline. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
属性
IUPAC Name |
3-bromo-8-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-8(11)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCASVWWDPAOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


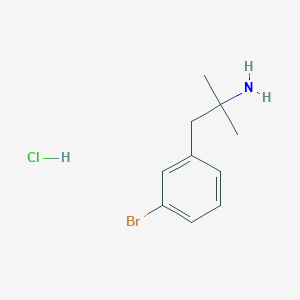
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)
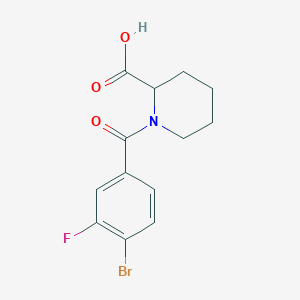
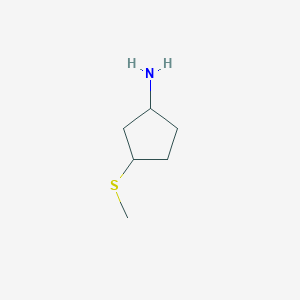
![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)
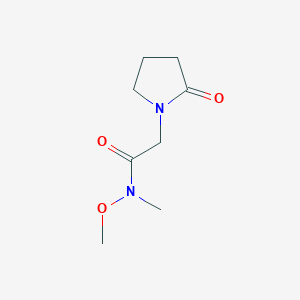

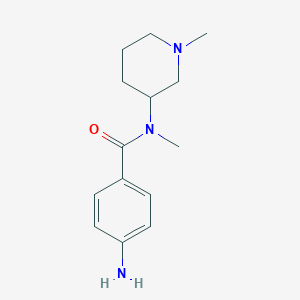
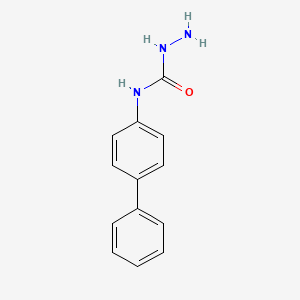
![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)

![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)

